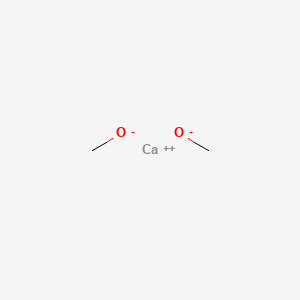

Methanol, calcium salt

Beschreibung

Eigenschaften

CAS-Nummer |

2556-53-8 |

|---|---|

Molekularformel |

CH4CaO |

Molekulargewicht |

72.12 g/mol |

IUPAC-Name |

calcium;methanolate |

InChI |

InChI=1S/CH4O.Ca/c1-2;/h2H,1H3; |

InChI-Schlüssel |

NVXIEDHPFHVZTC-UHFFFAOYSA-N |

SMILES |

C[O-].C[O-].[Ca+2] |

Kanonische SMILES |

CO.[Ca] |

Andere CAS-Nummern |

2556-53-8 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation via Direct Reaction of Calcium Metal with Methanol

- Calcium metal reacts directly with methanol under an inert atmosphere to prevent oxidation of calcium.

- The reaction produces calcium methoxide and hydrogen gas.

Chemical Equation:

$$

\text{Ca} + 2 \text{CH}3\text{OH} \rightarrow \text{Ca(OCH}3)2 + \text{H}2

$$

- Inert atmosphere (e.g., nitrogen or argon) to avoid calcium oxidation.

- Controlled temperature to manage reaction kinetics and hydrogen evolution.

- High purity of calcium methoxide product.

- Direct and straightforward synthesis.

- Calcium metal is expensive and reactive, requiring careful handling.

- Safety concerns due to hydrogen gas evolution.

- Less commonly used industrially due to cost and handling issues of calcium metal.

Preparation by Reaction of Calcium Oxide with Methanol

- Calcium oxide (quicklime) reacts with methanol to form calcium methoxide and water.

- This method is preferred industrially due to the availability and lower cost of calcium oxide.

Chemical Equation:

$$

\text{CaO} + 2 \text{CH}3\text{OH} \rightarrow \text{Ca(OCH}3)2 + \text{H}2\text{O}

$$

- Elevated temperature to ensure complete reaction.

- Methanol is used in excess or as solvent.

- Economical and scalable.

- Safer than using calcium metal.

- Water produced can affect product purity and may require removal.

- Requires control of reaction conditions to optimize yield.

Preparation by Neutralization of Alkyl Benzene Sulfonate with Calcium Carbonate in Methanol Solution

This method is well-documented in patent literature and industrial practice for producing calcium salts of organic acids or sulfonates in methanol media.

- Alkyl benzene sulfonate (ABS) is neutralized with calcium carbonate in methanol solution.

- The reaction is carried out at controlled temperature (50-60 ℃) for 50-90 minutes.

- The product, calcium alkyl benzene sulfonate methanol solution, is filtered to remove unreacted calcium carbonate and impurities.

- Methanol is partially recovered by condensation to reduce loss.

| Parameter | Value/Range |

|---|---|

| Temperature | 50-60 ℃ |

| Reaction time | 50-90 minutes |

| Pressure during filtration | 0.05-0.3 MPa |

| Filtration time | 40-240 minutes (depending on type) |

| ABS : Methanol ratio | 1 : 0.46-0.67 (mass ratio) |

| Calcium carbonate amount | 0.15-0.19 parts per 1 part ABS |

| Methanol aqueous solution concentration | 82-88% methanol by mass |

- Mix ABS, calcium carbonate, and methanol (including reclaimed methanol with 10-25% water content).

- React at 50-60 ℃ for 50-90 minutes.

- Filter under pressure to separate solids.

- Recover methanol by two-stage condensation.

- Concentrate filtrate if necessary to reach effective component content of 58-72%.

- Reduced methanol consumption compared to older methods.

- Avoids high-temperature concentration steps, reducing methanol vapor loss and energy consumption.

- Improved filtration due to controlled water content reducing viscosity.

- Use of reclaimed methanol reduces cost and environmental impact.

Table: Filtration Time vs. Product Type

| Product Type | Filtration Time (minutes) | Comments |

|---|---|---|

| Type 60 | 40-150 | Lower viscosity, faster filtration |

| Type 70 | 100-240 | Higher viscosity, longer filtration |

- Methanol gas formed during reaction is condensed in two stages (primary and secondary condensation).

- Condensed methanol is recycled to reduce loss.

Preparation by Neutralization of Organic Acids with Calcium Carbonate and Precipitation Using Methanol

This method is illustrated by the preparation of calcium salts of organic acids such as calcium melibionate and calcium acetylsalicylate, which share similar preparation principles.

- Organic acid (e.g., melibionic acid or acetylsalicylic acid) is neutralized with calcium carbonate in aqueous solution.

- After reaction completion, solids are filtered off.

- Methanol is added to the filtrate to precipitate the calcium salt.

- The precipitate is filtered, washed with methanol to remove impurities, and dried.

- Neutralization reaction in water at controlled temperature (often below 20 ℃).

- Filtration of solids.

- Addition of methanol to induce crystallization of calcium salt.

- Washing precipitate with methanol multiple times to purify.

- Drying under mild conditions (below 50-60 ℃).

- Produces high-purity crystalline calcium salts.

- Methanol acts as anti-solvent to facilitate crystallization.

- Washing with methanol removes residual impurities and water.

Summary Table of Preparation Methods

| Method | Calcium Source | Reaction Medium | Temperature (℃) | Reaction Time | Key Features |

|---|---|---|---|---|---|

| Reaction of calcium metal with methanol | Calcium metal | Methanol | Ambient to mild | Not specified | Direct synthesis, hydrogen gas evolved |

| Reaction of calcium oxide with methanol | Calcium oxide | Methanol | Elevated | Not specified | Economical, water by-product |

| Neutralization of alkyl benzene sulfonate with calcium carbonate | Calcium carbonate | Methanol solution | 50-60 | 50-90 minutes | Controlled methanol use, filtration, methanol recovery |

| Neutralization of organic acids with calcium carbonate and methanol precipitation | Calcium carbonate | Water + methanol | Below 20 | Not specified | Crystalline salts, methanol precipitation |

Research Findings and Notes

- The reaction temperature around 50-60 ℃ is optimal for methanol-calcium carbonate reactions to balance reaction rate and methanol loss.

- Methanol recovery by staged condensation significantly reduces solvent loss and environmental emissions.

- Controlling water content in methanol solution (around 6-7%) lowers viscosity, improving filtration efficiency.

- Reclaimed methanol with controlled water content (10-25%) can be reused, reducing raw material costs.

- Filtration pressure and time are critical parameters to avoid damage to filter media and ensure product purity.

- In neutralization and precipitation methods, washing with methanol removes residual water and impurities, enhancing product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Methanol, calcium salt, undergoes various types of chemical reactions, including:

Oxidation: this compound, can be oxidized to form calcium formate and water.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly used.

Major Products Formed:

Oxidation: Calcium formate and water.

Reduction: Methanol and calcium hydride.

Substitution: Various substituted methanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Calcium Methylate in Organic Synthesis:

Calcium methylate is widely used as a strong base in organic synthesis. It facilitates the deprotonation of weak acids, enabling the formation of carbanions, which are crucial intermediates in many chemical reactions.

Key Reactions:

- Transesterification: Calcium methylate can catalyze the transesterification of triglycerides to produce biodiesel and glycerol.

- Grignard Reactions: It acts as a reagent for forming Grignard reagents from alkyl halides.

| Reaction Type | Role of Calcium Methylate | Example Product |

|---|---|---|

| Transesterification | Catalyst | Biodiesel |

| Deprotonation | Base | Carbanions |

| Grignard Formation | Reagent | Alcohols |

Catalytic Applications

Catalyst in Biodiesel Production:

Calcium methylate is employed as a catalyst in biodiesel production due to its ability to facilitate the reaction between methanol and triglycerides. This process is essential for the sustainable production of biodiesel from renewable resources.

Case Study: Biodiesel Production

In a study conducted at Rice University, calcium methylate was utilized to enhance the efficiency of biodiesel production from various feedstocks. The findings indicated that using calcium methylate resulted in higher yields compared to conventional catalysts like sodium hydroxide.

Efficiency Comparison:

| Catalyst Type | Yield (%) | Reaction Time (h) |

|---|---|---|

| Sodium Hydroxide | 85 | 4 |

| Calcium Methylate | 92 | 2 |

Environmental Applications

Methanol as a Solvent:

In environmental chemistry, methanol is often used as a solvent for various reactions involving calcium salts. It can enhance the solubility of ionic compounds, which is critical in processes such as carbon capture and sequestration.

Impact on Carbonate Equilibrium:

Research has shown that methanol can significantly alter carbonate equilibrium and calcite solubility in mixed systems containing gas, water, and salts. This property is particularly useful in the oil and gas industries to inhibit gas hydrate formation during production.

Experimental Results:

| Methanol Concentration (mole fraction) | Calcite Solubility (g/L) |

|---|---|

| 0.0 | 0.5 |

| 0.2 | 0.3 |

| 0.4 | 0.1 |

Industrial Applications

Production of Calcium Salts:

Calcium methylate is also involved in the synthesis of various calcium salts from organic acids, serving as an important intermediate in the production of pharmaceuticals and agrochemicals.

Example Process:

A patented process describes the reaction of α-ketocarboxylic acids with calcium salts to produce calcium salts of these acids effectively using methanol as a solvent.

Process Overview:

- Reactants: α-Ketoisovaleric acid + Calcium Chloride

- Solvent: Methanol

- Yield: Approximately 90% of desired product after filtration and drying.

Wirkmechanismus

The mechanism of action of methanol, calcium salt, involves the interaction of the methoxy group with various molecular targets. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in substrates to form new chemical bonds. In catalytic processes, it facilitates the transfer of methoxy groups to substrates, enhancing reaction rates and yields.

Vergleich Mit ähnlichen Verbindungen

Solubility in Methanol and Other Solvents

Chemical Behavior and Reactivity

Thermodynamic and Catalytic Properties

- Calcium Methoxide : Superior catalytic activity in transesterification compared to oxides (e.g., CaO, MgO) due to higher basicity and surface homogeneity .

- Calcium Oxide (CaO) : Less effective in biodiesel production due to heterogeneous surface distribution and lower activity without activation .

- Carboxymethylcellulose Sodium Salt (NaCMC): Inhibits calcium carbonate crystallization 350× more effectively than methanol, highlighting divergent roles of salts vs. solvents .

Research Findings and Data Tables

Solubility Data for Calcium Formate in Methanol (IUPAC-NIST)

| Temperature (°C) | Solubility (g/100g methanol) |

|---|---|

| 20 | 12.5 |

| 40 | 18.7 |

| 60 | 25.3 |

Biologische Aktivität

Methanol, commonly known as wood alcohol, is a simple alcohol with the chemical formula CH₃OH. Its calcium salt form, often referred to as calcium methoxide or methanol calcium salt, has garnered attention for its potential biological activities. This article delves into the biological activity of methanol and its calcium salt, focusing on their effects on cellular processes, signaling pathways, and potential therapeutic applications.

Calcium Signaling

Research indicates that methanol can induce variations in cytosolic calcium () levels in plant cells. Methanol exposure leads to an influx of calcium through the plasma membrane and the release of calcium from internal stores. This increase in is crucial for signaling pathways associated with plant defense responses against pathogens. Specifically, methanol's interaction with reactive oxygen species (ROS) and its role in ethylene synthesis are significant outcomes of these calcium fluctuations .

Key Findings:

- Cytosolic Calcium Variations: Methanol induces a biphasic response in , characterized by an initial rapid increase followed by a slower sustained rise.

- Role of Calcium Channel Blockers: Pre-treatment with calcium channel blockers significantly reduces the methanol-induced calcium peaks, indicating the involvement of specific calcium channels in this signaling mechanism .

Phytochemical Composition

Methanol extracts from various sources have been analyzed for their phytochemical composition using Gas Chromatography-Mass Spectrometry (GC-MS). These studies reveal the presence of bioactive compounds such as steroids, triterpenoids, alkaloids, saponins, flavonoids, and tannins. Notably, 3-Deoxy-d-mannoic lactone has been identified as a predominant compound with antibacterial properties .

| Compound | Retention Time (RT) | Molecular Weight | Concentration (%) |

|---|---|---|---|

| 3-Deoxy-d-mannoic lactone | 12.20 | 162.14 | 35.69 |

| Glycerin | 15.35 | 92.09 | 8.62 |

| Xylitol | 18.89 | 152.15 | 8.46 |

Plant Defense Mechanisms

A study on Arabidopsis thaliana demonstrated that methanol-induced calcium variations are linked to enhanced plant defense mechanisms. The elevation of was shown to activate calmodulin and other calcium-dependent proteins that mediate stress responses .

Antimicrobial Activity

The antimicrobial activity associated with methanol and its derivatives has been explored in various contexts. For instance, it was found that gramicidin A's antimicrobial efficacy is influenced by the presence of calcium ions in methanol solutions. High concentrations of calcium chloride were shown to inhibit the antimicrobial activity of gramicidin A due to potential interactions at the channel level .

Q & A

Q. What are the standard laboratory protocols for synthesizing methanol, calcium salt (calcium methoxide), and how can purity be controlled during preparation?

this compound (Ca(OCH₃)₂) is typically synthesized via the reaction of calcium metal with methanol under anhydrous conditions. To ensure purity:

- Use freshly distilled methanol to avoid water contamination, which hydrolyzes the product .

- Conduct the reaction in an inert atmosphere (e.g., argon) to prevent oxidation .

- Purify the product by vacuum filtration or sublimation to remove unreacted calcium or byproducts. Validate purity via elemental analysis or titration .

Q. How can researchers assess the stability of this compound solutions under varying experimental conditions?

Stability evaluations should include:

- Temperature dependence : Store solutions at 4°C, 25°C, and 40°C, and monitor decomposition via pH changes or precipitate formation over 1–7 days .

- Solvent compatibility : Test solubility and stability in aprotic solvents (e.g., THF, DMSO) to minimize hydrolysis .

- Spectroscopic tracking : Use FT-IR or NMR to detect shifts in methoxide (OCH₃⁻) peaks, indicating degradation .

Advanced Research Questions

Q. What advanced analytical techniques are optimal for resolving structural ambiguities in this compound complexes?

- Capillary Electrophoresis (CE) : Utilize CE with indirect UV detection (254 nm) in a background electrolyte containing 20 mM 2,3-PDC and 30 mg/l Ca²⁺ to separate and quantify ionic species .

- X-ray Diffraction (XRD) : Analyze crystalline samples to confirm lattice parameters and coordination geometry .

- Mass Spectrometry (MS) : Employ ESI-MS in negative ion mode to identify oligomeric or hydrated forms .

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be systematically addressed?

- Phase equilibria studies : Use vapor-liquid equilibrium (VLE) setups to measure solubility in binary/ternary solvent systems (e.g., methanol-water-salt mixtures) under controlled temperatures .

- Machine learning : Train classification models on datasets (e.g., 349 records with attributes like sulfate, magnesium, and NaCl content) to predict solubility trends and identify outliers .

- Error source analysis : Compare experimental conditions (e.g., humidity, solvent grade) across studies to isolate variables causing discrepancies .

Q. What methodologies are recommended for studying the role of this compound in catalytic or metabolic pathways?

- Isotopic labeling : Use ¹³C-labeled methanol to track methoxide incorporation in catalytic cycles via NMR .

- In vitro assays : Monitor enzyme activity (e.g., dehydrogenases) in buffered solutions containing Ca(OCH₃)₂ and cofactors like NAD⁺, using spectrophotometric detection at 340 nm .

- Computational modeling : Apply DFT calculations to simulate reaction pathways and intermediate stability .

Methodological Considerations

- Reproducibility : Document buffer pH, solvent purity, and instrument calibration details rigorously to align with CONSORT or STROBE guidelines .

- Data validation : Cross-verify results using orthogonal techniques (e.g., HPLC and CE for concentration measurements) .

- Ethical reporting : Disclose conflicts of interest and adhere to Vancouver referencing standards for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.